1,2-Bis(2-aminophenylthio)propane
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Overview
Description
1,2-Bis(2-aminophenylthio)propane is an organic compound characterized by the presence of two aminophenylthio groups attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2-aminophenylthio)propane typically involves the reaction of 2-aminothiophenol with 1,2-dibromopropane. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 2-aminothiophenol attacks the bromine atom of 1,2-dibromopropane, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(2-aminophenylthio)propane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Thiols.
Substitution: Acylated or alkylated derivatives.
Scientific Research Applications
1,2-Bis(2-aminophenylthio)propane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound can be used to study protein-ligand interactions and enzyme mechanisms, particularly those involving thiol groups.
Medicine: Research into its potential as a therapeutic agent, particularly in targeting diseases involving oxidative stress or metal ion dysregulation.
Mechanism of Action
The mechanism of action of 1,2-Bis(2-aminophenylthio)propane involves its ability to form stable complexes with metal ions. The aminophenylthio groups can coordinate with metal centers, influencing the reactivity and stability of the resulting complexes. These interactions can modulate the activity of enzymes or other biological molecules, making the compound useful in biochemical research.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(2-aminophenylthio)ethane: Similar structure but with an ethane backbone instead of propane.
1,2-Bis(4-aminophenylthio)ethane: Similar structure but with amino groups in the para position.
1,2-Bis(2-aminophenylthio)butane: Similar structure but with a butane backbone.
Uniqueness
1,2-Bis(2-aminophenylthio)propane is unique due to its specific arrangement of aminophenylthio groups on a propane backbone. This structural arrangement can influence its reactivity and binding properties, making it distinct from similar compounds with different backbones or substitution patterns.
Properties
CAS No. |
57545-80-9 |
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Molecular Formula |
C15H18N2S2 |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
2-[2-(2-aminophenyl)sulfanylpropylsulfanyl]aniline |
InChI |
InChI=1S/C15H18N2S2/c1-11(19-15-9-5-3-7-13(15)17)10-18-14-8-4-2-6-12(14)16/h2-9,11H,10,16-17H2,1H3 |
InChI Key |
JUNGPRNTMDWRKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSC1=CC=CC=C1N)SC2=CC=CC=C2N |
Origin of Product |
United States |
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